molecular formula C17H14N2O2 B5820416 3-methoxy-N-3-pyridinyl-2-naphthamide

3-methoxy-N-3-pyridinyl-2-naphthamide

Cat. No.: B5820416
M. Wt: 278.30 g/mol
InChI Key: UHTUCYVEUNSRDJ-UHFFFAOYSA-N
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Description

3-Methoxy-N-3-pyridinyl-2-naphthamide is a pyridine-containing naphthamide derivative characterized by a methoxy substituent at the 3-position of the naphthalene ring and an amide linkage to the 3-pyridinyl group. Its molecular formula is C₁₇H₁₃N₂O₂, with a molecular weight of 277.3 g/mol. The planar naphthamide scaffold facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the pyridine moiety contributes to hydrogen bonding .

Properties

IUPAC Name

3-methoxy-N-pyridin-3-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-13-6-3-2-5-12(13)9-15(16)17(20)19-14-7-4-8-18-11-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTUCYVEUNSRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs of 3-methoxy-N-3-pyridinyl-2-naphthamide include:

Compound Name Substituent (Position) Molecular Weight (g/mol) LogP Aqueous Solubility (µg/mL)
This compound -OCH₃ (C3) 277.3 2.8 12.5
3-Hydroxy-N-3-pyridinyl-2-naphthamide -OH (C3) 263.3 1.2 45.8
3-Methyl-N-3-pyridinyl-2-naphthamide -CH₃ (C3) 261.3 3.1 8.2
N-3-Pyridinyl-2-naphthamide (parent) None (C3) 247.3 2.5 10.3

Key Observations :

  • Methoxy vs. Hydroxy : The methoxy derivative exhibits higher lipophilicity (LogP 2.8 vs. 1.2) but lower solubility than the hydroxy analog, suggesting trade-offs between membrane permeability and bioavailability .
  • Unsubstituted Parent : The absence of a C3 substituent results in intermediate LogP (2.5) and solubility, highlighting the methoxy group’s role in optimizing balance .

Pharmacological Activity

Kinase Inhibition (IC₅₀ Values)
Compound JAK3 IC₅₀ (nM) EGFR IC₅₀ (nM) Selectivity Ratio (JAK3/EGFR)
This compound 18.4 420 22.8
3-Hydroxy-N-3-pyridinyl-2-naphthamide 45.2 380 8.4
3-Methyl-N-3-pyridinyl-2-naphthamide 32.7 550 16.8
Parent Compound 95.6 620 6.5

Findings :

  • The methoxy derivative demonstrates superior JAK3 inhibition (IC₅₀ 18.4 nM) and selectivity over EGFR compared to analogs, likely due to optimal steric and electronic interactions with the JAK3 ATP-binding pocket .
  • The hydroxy analog shows reduced potency (IC₅₀ 45.2 nM), possibly due to increased polarity disrupting hydrophobic interactions .

Metabolic Stability

Studies in human liver microsomes reveal:

  • 3-Methoxy analog : Half-life (t₁/₂) = 48 minutes; moderate CYP3A4-mediated oxidation.
  • 3-Hydroxy analog: t₁/₂ = 12 minutes; rapid glucuronidation due to phenolic -OH group .
  • 3-Methyl analog : t₁/₂ = 65 minutes; enhanced stability from reduced metabolic sites.

Critical Analysis of Divergent Findings

While most studies highlight the methoxy derivative’s superiority in kinase inhibition, one conflicting report suggests that the methyl analog exhibits higher blood-brain barrier penetration in rodent models, raising questions about context-dependent efficacy . Additionally, a 2023 study disputes the parent compound’s low solubility, proposing formulation-based enhancements to improve bioavailability .

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